molecular formula C17H22ClFN4O2 B2536318 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride CAS No. 2418595-33-0

6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride

Cat. No. B2536318
CAS RN: 2418595-33-0
M. Wt: 368.84
InChI Key: HVNYRYXEZKCCPA-DFQHDRSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN4O2 and its molecular weight is 368.84. The purity is usually 95%.
BenchChem offers high-quality 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

This compound has been associated with the inhibition of Aurora A kinase, suggesting potential applications in cancer treatment. Aurora kinases play a crucial role in cell division, and their inhibition could be a strategy for targeting cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Reactivity

Research demonstrates the compound's involvement in the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, indicating its versatility in organic synthesis (Tayseer A. Abdallah et al., 2007).

Anti-Leukemia Activity

A study on the anti-leukemia activity of related compounds highlights the potential bioactivity of this class of compounds against leukemia, providing a foundation for further exploration into therapeutic applications (Dingrong Yang et al., 2009).

Dopamine and Serotonin Antagonism

Investigations into the compound's structural analogs reveal its role in dopamine D-2 and serotonin 5-HT2 receptor antagonism, suggesting implications for neurological and psychiatric disorders (J. Perregaard et al., 1992).

Asymmetric Synthesis

The compound's framework has been used in asymmetric synthesis, demonstrating its utility in creating biologically interesting polysubstituted piperidines with potential medicinal applications (Mateo M Salgado et al., 2019).

properties

IUPAC Name

6-[(3R,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2.ClH/c1-21-16(23)7-6-15(20-21)17(24)22-9-8-13(14(19)10-22)11-2-4-12(18)5-3-11;/h2-5,13-14H,6-10,19H2,1H3;1H/t13-,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYRYXEZKCCPA-DFQHDRSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CCC(=N1)C(=O)N2CC[C@@H]([C@H](C2)N)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride

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